molecular formula C13H20BrNO3Si B1401515 ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane CAS No. 1147531-02-9

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No. B1401515
M. Wt: 346.29 g/mol
InChI Key: AJHKCQCIDTWCDA-UHFFFAOYSA-N
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Description

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the CAS Number: 1147531-02-9 . It has a molecular weight of 346.3 and its IUPAC name is 2-bromo-6-nitrobenzyl tert-butyl (dimethyl)silyl ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 . This code provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

1. Ligand Synthesis and Functionalization

In the field of ligand synthesis, Charbonnière et al. (2002) describe the use of similar compounds for creating ligands with pendant arms. They note the transformation of bromo to an ester, facilitating further functionalization for potential biological material labeling (Charbonnière, Weibel, & Ziessel, 2002).

2. Synthesis of Brominated Compounds

Churakov et al. (1994) researched the synthesis of brominated anilmes, involving selective reduction and bromination steps. This work highlights the versatility of brominated compounds in chemical synthesis (Churakov, Smirnov, Ioffe, Strelenko, & Tartakovsky, 1994).

3. Macrocyclic Compounds

McMurry et al. (1992) focus on the synthesis of bifunctional tetraaza macrocycles, an area crucial for chelating agents in medicine and research. They utilize similar compounds for creating macrocyclic amines, which are then alkylated (McMurry, Brechbiel, Kumar, & Gansow, 1992).

4. Protected Bivalent Sulfur Introduction

Dong, Clive, and Gao (2015) explore the use of [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur, highlighting the compound's role in complex synthesis (Dong, Clive, & Gao, 2015).

5. Ferromagnetic Coupling Unit Analysis

Research by Kanno et al. (1993) on 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) challenges existing rules about m-phenylene as a robust ferromagnetic coupling unit, showing the compound's significance in magnetic material studies (Kanno, Inoue, Koga, & Iwamura, 1993).

6. Palladium Catalyzed Reactions

Demircan (2014) investigates palladium-catalyzed intra/intermolecular cascade cross-couplings, where compounds like tert-butyl-dimethylsilane play a crucial role in forming complex products (Demircan, 2014).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures.

properties

IUPAC Name

(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHKCQCIDTWCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855632
Record name [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

CAS RN

1147531-02-9
Record name [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 150-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with a solution of 114b (11.6 g, 42.3 mmol) in a mixture of THF (20 mL), ethanol (20 mL) and water (20 mL). Lithium hydroxide monohydrate (7.00 g, 167.0 mmol) was added and the reaction was stirred at room temperature for 1 h. After this time, the reaction mixture was partitioned between water (200 mL) and ethyl acetate (400 mL). The layers were separated, and the aqueous phase was extracted with ethyl acetate (2×200 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was dissolved in anhydrous methylene chloride (50 mL). Imidazole (14.4 g, 68.0 mmol) was added, followed by dropwise addition of tert-butyldimethylchlorosilane (16.0 g, 106 mmol). The mixture was stirred at room temperature for 14 h. After this time, water (200 mL) was added and the layers separated. The aqueous layer was extracted with methylene chloride (2×200 mL) and the combined organic layers were washed with brine, and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford an 89% yield (13.1 g) of 114c as a white semi-solid: 1H NMR (500 MHz, CDCl3) δ 7.67 (d, 1H, J=8.5 Hz), 7.54 (d, 1H, J=8.5 Hz), 7.18 (t, 1H, J=8.0 Hz), 4.96 (s, 2H), 0.80 (s, 9H), 0.007 (s, 6H).
Name
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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